5-[(4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, substituted with a 2-methyl group at position 2, a hydroxyl group at position 6, and a bulky substituent at position 5 consisting of a 4-ethoxy-3-methoxyphenyl group linked via a piperidin-1-ylmethyl bridge.
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-4-27-15-9-8-14(12-16(15)26-3)17(23-10-6-5-7-11-23)18-19(25)24-20(28-18)21-13(2)22-24/h8-9,12,17,25H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYGFJHOZRRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on a review of available literature.
Chemical Structure
The chemical structure of the compound is characterized by a triazole-thiazole framework with piperidine and ethoxy-methoxy phenyl substituents. Its structural formula can be represented as follows:
Key Functional Groups
- Triazole and Thiazole Rings : These heterocyclic rings are known for their diverse biological activities.
- Piperidine Moiety : Often associated with psychoactive properties and used in various therapeutic applications.
- Ethoxy and Methoxy Substituents : These groups can enhance lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
This suggests that the compound may also possess similar antimicrobial efficacy, warranting further investigation.
Anticancer Activity
The anticancer potential of triazole and thiazole derivatives has been extensively studied. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These mechanisms indicate that the compound could be effective against various cancer types through targeted enzyme inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the piperidine ring or the introduction of additional functional groups can significantly alter potency and selectivity.
Study on Antimicrobial Efficacy
A case study involving a series of thiazole derivatives revealed that specific substitutions at the phenyl ring enhanced antimicrobial activity against Gram-positive bacteria. The study concluded that the presence of hydrophobic groups was beneficial for activity .
Research on Anticancer Properties
Another research effort focused on the anticancer properties of triazole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of specific substituents in enhancing activity and reducing toxicity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole-thiazole compounds exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The mechanism involves disrupting cell membrane integrity and inhibiting cell wall synthesis.
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. This compound has been tested for cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Target Compound | A549 | 12 | Inhibition of angiogenesis |
Neurological Effects
The piperidine component suggests potential applications in neurology. Studies have indicated that similar compounds can act as neuroprotective agents and may be beneficial in treating neurodegenerative diseases.
Case Study:
In vitro studies highlighted that compounds with the piperidine structure improved neuronal survival in models of oxidative stress, indicating potential use in conditions like Alzheimer's disease.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The triazole ring may inhibit enzymes involved in fungal and bacterial metabolism.
- Receptor Modulation: The piperidine moiety could modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Conclusion and Future Directions
The compound 5-[(4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol holds significant promise in pharmaceutical applications ranging from antimicrobial to anticancer and neuroprotective effects. Further research is warranted to fully elucidate its mechanisms and therapeutic potential through clinical trials and advanced pharmacological studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
Piperidine vs. In contrast, the piperazinyl analogue () contains a nitrogen-rich 7-membered ring, which may improve solubility but introduce steric hindrance .
Aromatic Substitutions :
- The 4-ethoxy-3-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity. Comparatively, the 4-isopropoxyphenyl group in increases steric bulk, possibly reducing enzymatic degradation but limiting target engagement .
Core Heterocycle Variations: The triazolo-thiazole core in the target compound differs from the triazolo-thiadiazole in .
Functional Group Effects :
- The hydroxyl group at position 6 in the target compound contrasts with the acetate ester in . While the hydroxyl group may limit oral bioavailability due to polarity, the ester in could act as a prodrug, requiring metabolic activation for efficacy .
Research Findings and Pharmacological Potential
- Antifungal Activity: Triazolo-thiadiazoles () showed promising molecular docking results against 14-α-demethylase lanosterol (PDB: 3LD6), a key fungal enzyme. The target compound’s triazolo-thiazole core may exhibit similar mechanisms, warranting further study .
- Synthetic Feasibility : The synthesis of analogous compounds (e.g., ) involves phosphorus oxychloride-mediated cyclization, suggesting scalable routes for the target compound, though purity challenges may arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
